1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It has been studied for its potential use as a dopamine D2 receptor antagonist . This compound has also shown potent and selective inhibitory activity against Plasmodium falciparum and P. vivax Glucose 6-Phosphate Dehydrogenase 6-Phosphogluconolactonase .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The exact structure can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen
- Isoxepac has demonstrated antibacterial and antifungal properties in vitro studies. Researchers have explored its potential as a novel antimicrobial agent against drug-resistant pathogens. Further investigations are needed to evaluate its efficacy in vivo and its mechanism of action .
- Isoxepac exhibits anti-inflammatory activity by modulating key pathways involved in inflammation. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis. Researchers are investigating its impact on cytokines, prostaglandins, and leukotrienes .
- Studies suggest that Isoxepac may act as an analgesic by influencing pain perception pathways. Its potential as a non-opioid pain reliever warrants further exploration. Researchers are investigating its effects on neurotransmitters and pain receptors .
- Isoxepac’s unique chemical structure suggests possible interactions with neurotransmitter systems. Researchers are studying its effects on serotonin, dopamine, and glutamate receptors. Additionally, its neuroprotective properties are being investigated for potential use in neurodegenerative diseases .
- Isoxepac’s crystal and molecular structure have been analyzed, revealing insights into its packing arrangements and intermolecular interactions. Researchers explore its crystal engineering aspects for drug formulation and delivery systems .
- Isoxepac serves as a precursor for synthesizing derivatives with modified functional groups. Researchers have designed analogs to enhance specific properties, such as solubility, stability, or bioavailability. These derivatives find applications in medicinal chemistry and drug development .
Antibacterial and Antifungal Activity
Anti-Inflammatory Effects
Analgesic Properties
Psychopharmacology and Neuroprotection
Crystal Engineering and Solid-State Chemistry
Chemical Synthesis and Derivatives
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-24-18-7-2-3-8-20(18)28-19-10-9-16(12-17(19)21(24)25)23-29(26,27)13-14-5-4-6-15(22)11-14/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDMJQKMKVYPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.